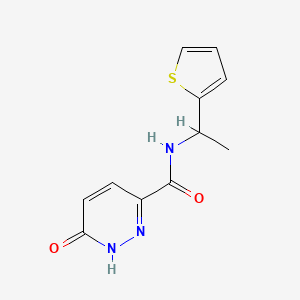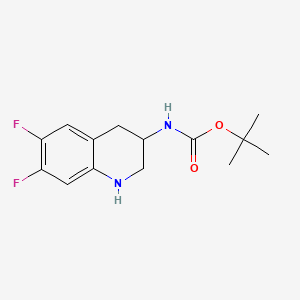
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H18F2N2O2. It is a derivative of tetrahydroquinoline, a heterocyclic compound that contains a nitrogen atom in its ring structure. The presence of fluorine atoms and the tert-butyl carbamate group adds unique properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Carbamate formation: The final step involves the reaction of the fluorinated tetrahydroquinoline with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Análisis De Reacciones Químicas
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline derivatives and reduced tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The carbamate group can also undergo hydrolysis to release active intermediates that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate: Lacks the fluorine atoms, which may result in different biological activities and chemical reactivity.
tert-Butyl (6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate: Contains only one fluorine atom, which may affect its binding affinity and selectivity.
tert-Butyl (6,7-dichloro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate: Substitution of fluorine with chlorine atoms can lead to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluorine atoms and the carbamate group, which can enhance its stability, reactivity, and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C14H18F2N2O2 |
|---|---|
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
tert-butyl N-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H18F2N2O2/c1-14(2,3)20-13(19)18-9-4-8-5-10(15)11(16)6-12(8)17-7-9/h5-6,9,17H,4,7H2,1-3H3,(H,18,19) |
Clave InChI |
VIWYSQKEJNLDEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2NC1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


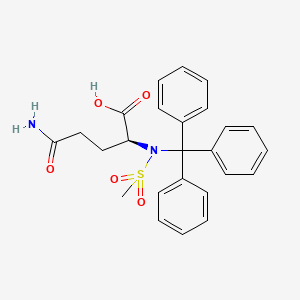
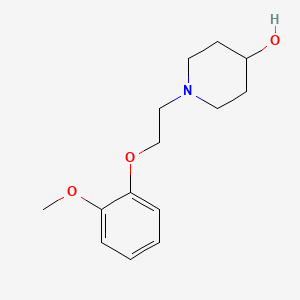
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)

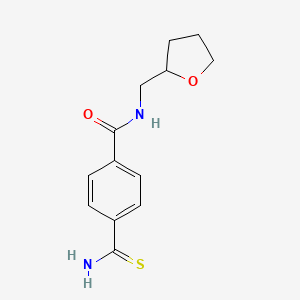
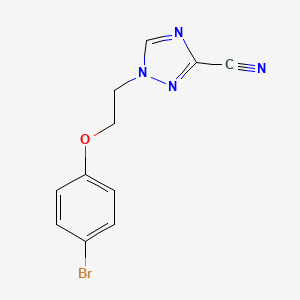
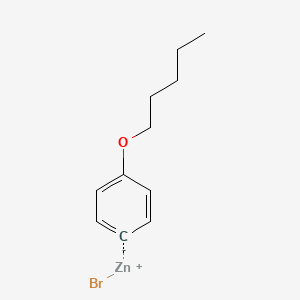
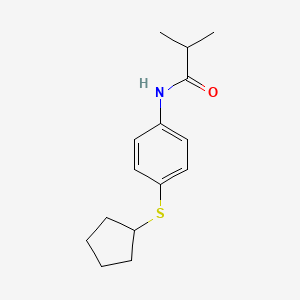
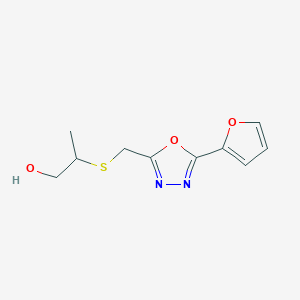

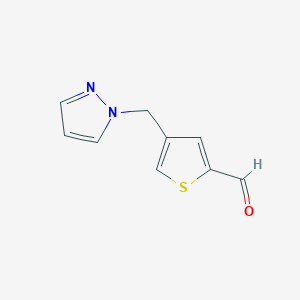

![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
